molecular formula C8H7Cl2NO3S B14839004 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride

3-(Acetylamino)-5-chlorobenzenesulfonyl chloride

Cat. No.: B14839004
M. Wt: 268.12 g/mol
InChI Key: NVQFWJYWPCIQMW-UHFFFAOYSA-N
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Description

3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride typically involves the acylation of 3-amino-5-chlorobenzenesulfonyl chloride with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-5-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Acylation: The acetylamino group can participate in acylation reactions with nucleophiles, forming amides or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Hydrolysis: The reaction is usually performed in aqueous medium at room temperature or slightly elevated temperatures.

    Acylation: Reagents such as acetic anhydride or acetyl chloride are used, often in the presence of a base like pyridine.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

3-(Acetylamino)-5-chlorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins or peptides, which can alter their biological activity and stability.

    Medicine: The compound is used in the development of drugs, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The acetylamino group can also participate in acylation reactions, further expanding the compound’s utility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Acetylamino)-5-chlorobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    3-(Acetylamino)-5-chlorobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    3-(Acetylamino)-5-chlorobenzenesulfonate esters: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions. The presence of both an acetylamino group and a sulfonyl chloride group allows for diverse reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C8H7Cl2NO3S

Molecular Weight

268.12 g/mol

IUPAC Name

3-acetamido-5-chlorobenzenesulfonyl chloride

InChI

InChI=1S/C8H7Cl2NO3S/c1-5(12)11-7-2-6(9)3-8(4-7)15(10,13)14/h2-4H,1H3,(H,11,12)

InChI Key

NVQFWJYWPCIQMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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